molecular formula C7H7BrOS B1310960 4-Bromo-5-ethylthiophene-2-carbaldehyde CAS No. 36880-34-9

4-Bromo-5-ethylthiophene-2-carbaldehyde

Cat. No. B1310960
CAS RN: 36880-34-9
M. Wt: 219.1 g/mol
InChI Key: BZWLZUAFDWILCJ-UHFFFAOYSA-N
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Description

The compound "4-Bromo-5-ethylthiophene-2-carbaldehyde" is a derivative of thiophene, which is a heterocyclic compound that includes a sulfur atom in its ring structure. The presence of bromine and an aldehyde functional group suggests that this compound could be of interest in various chemical synthesis and photophysical studies due to its potential reactivity and the influence of the bromine atom on its electronic properties.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in various studies. For instance, a novel and eco-friendly synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde was achieved through a domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol, which could potentially be adapted for the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde . Additionally, photochemical synthesis methods have been employed to create phenyl-2-thienyl derivatives from bromo- and iodo-thiophene-2-carbaldehydes, indicating that similar strategies might be applicable for synthesizing the compound .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . This technique could be employed to elucidate the molecular structure of 4-Bromo-5-ethylthiophene-2-carbaldehyde, providing insights into its crystallographic and electronic properties.

Chemical Reactions Analysis

The reactivity of brominated aldehydes in various chemical reactions has been documented. For example, the condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone under basic catalysis resulted in a mixture of products, showcasing the potential complexity and diversity of reactions involving brominated aldehydes . This suggests that 4-Bromo-5-ethylthiophene-2-carbaldehyde could also participate in a variety of chemical transformations, potentially leading to novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aldehydes can be influenced by their molecular structure and substituents. Photophysical studies of related compounds have shown variations in extinction coefficients and quantum yields in different solvents, which are important parameters in understanding the behavior of these molecules under various conditions . The solvatochromic behavior and dipole moments of these compounds can also be studied to gain further understanding of their properties. The reactivity of brominated aldehydes with other reagents, such as carboxylic acids in the presence of palladium catalysts, has been explored, leading to the formation of cyclic products . These studies provide a foundation for predicting the behavior of 4-Bromo-5-ethylthiophene-2-carbaldehyde in similar contexts.

Scientific Research Applications

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Here are some applications of thiophene derivatives:

  • Field: Industrial Chemistry and Material Science

    • Application: Thiophene derivatives are utilized as corrosion inhibitors .
  • Field: Electronics

    • Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Field: Pharmacology

    • Application: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

properties

IUPAC Name

4-bromo-5-ethylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWLZUAFDWILCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427392
Record name 4-bromo-5-ethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-ethylthiophene-2-carbaldehyde

CAS RN

36880-34-9
Record name 4-Bromo-5-ethyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36880-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-5-ethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SZ Pu, TS Yang, RJ Wang, JK Xu - Acta Crystallographica Section C …, 2005 - scripts.iucr.org
… First, 4-bromo-5-ethylthiophene-2-carbaldehyde, (2), was afforded in 73.3% yield by brominating compound (1) in acetic acid at room temperature. The dioxolane acetal, (3), was then …
Number of citations: 21 scripts.iucr.org
SZ Pu, TS Yang, LS Yan - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
… First, 4-bromo-5-ethylthiophene-2-carbaldehyde, (2) (2.28 g, 10.4 mmol), was obtained in 73.3% yield by bromination of compound (1) (2 g, 14.3 mmol) in acetic acid at room …
Number of citations: 10 scripts.iucr.org

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